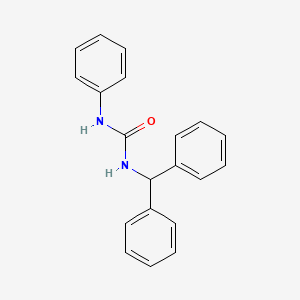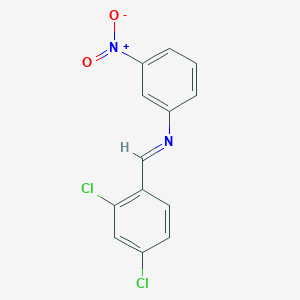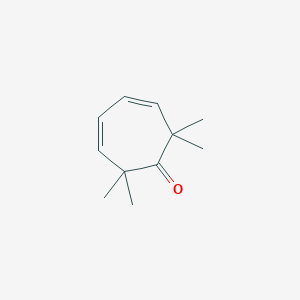
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is an organic compound with the molecular formula C11H16O It is characterized by its unique structure, which includes a cycloheptadiene ring substituted with four methyl groups at positions 2 and 7, and a ketone functional group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one can be achieved through several methods. One common approach involves the photolysis of 3,3-dimethyloxepin-2-one under triplet-sensitized conditions. The reaction is temperature-dependent, with different products being favored at varying temperatures. For instance, at lower temperatures, the cyclization product 2,2,4,4-tetramethylbicyclo[3.2.0]hept-6-en-3-one is formed .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Cyclization: Under photolysis conditions, it can cyclize to form 2,2,4,4-tetramethylbicyclo[3.2.0]hept-6-en-3-one.
1,2-Acyl Shift: This reaction can also lead to the formation of 7,7-dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one.
Common Reagents and Conditions:
Photolysis: The use of light to induce reactions, often with a sensitizer to promote triplet state reactions.
Temperature Control: Varying the temperature can influence the product distribution, with lower temperatures favoring cyclization products.
Major Products:
- 2,2,4,4-Tetramethylbicyclo[3.2.0]hept-6-en-3-one
- 7,7-Dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one
Scientific Research Applications
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one has several applications in scientific research:
- Chemistry: It is used as a model compound to study photochemical reactions and the effects of temperature on reaction pathways .
- Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
- Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity.
Mechanism of Action
The mechanism of action for 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one primarily involves photochemical reactions. Upon exposure to light, the compound can undergo cyclization or 1,2-acyl shift reactions. The exact pathways depend on the thermodynamic activation parameters and the specific conditions applied, such as temperature and the presence of sensitizers .
Comparison with Similar Compounds
- 3,3-Dimethyloxepin-2-one: Undergoes similar photochemical reactions, leading to cyclization and acyl shift products .
- 2,2,7-Trimethyl-7-phenylcyclohepta-3,5-dien-1-one: Exhibits similar temperature-dependent photochemical behavior .
Uniqueness: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting reactivity. The presence of four methyl groups at positions 2 and 7 significantly influences its chemical behavior and the types of products formed during reactions.
Properties
CAS No. |
20023-66-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,2,7,7-tetramethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H,1-4H3 |
InChI Key |
LEVMANXXIOYVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CC(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



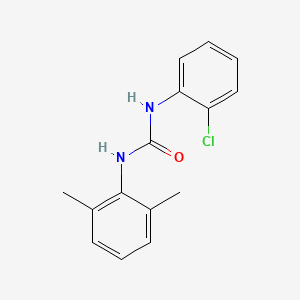

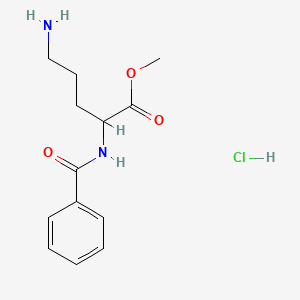
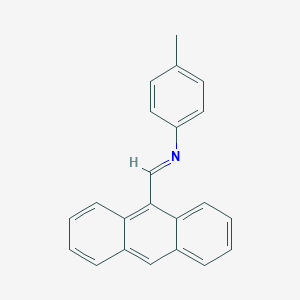
![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

